molecular formula C16H14BrF3N4O B2360978 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1808425-09-3

1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2360978
CAS RN: 1808425-09-3
M. Wt: 415.214
InChI Key: VKFZEEFGLXRADN-UHFFFAOYSA-N
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Description

1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has shown promising results in several scientific studies, making it a subject of interest for further research.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the suppression of various disease pathways.
Biochemical and Physiological Effects:
1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has been shown to have various biochemical and physiological effects on the body. It has been shown to induce cell death in cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine in lab experiments include its high purity and potency, making it a reliable tool for scientific research. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine. These include further studies on its potential use in drug discovery, its mechanism of action in various diseases, and its potential use as a diagnostic tool in neuroimaging. Additionally, further studies are needed to optimize the synthesis of this compound to make it more cost-effective and widely available for scientific research.

Synthesis Methods

The synthesis of 1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves a multi-step process that includes the coupling of 6-bromonicotinic acid with 4-(trifluoromethyl)pyridin-2-amine, followed by the reaction of the resulting intermediate with piperazine. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its potential use as a diagnostic tool in neuroimaging.

properties

IUPAC Name

(6-bromopyridin-2-yl)-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N4O/c17-13-3-1-2-12(22-13)15(25)24-8-6-23(7-9-24)14-10-11(4-5-21-14)16(18,19)20/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFZEEFGLXRADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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